molecular formula C11H13ClO2 B186648 2-(Chloromethyl)phenethyl acetate CAS No. 100126-78-1

2-(Chloromethyl)phenethyl acetate

Cat. No.: B186648
CAS No.: 100126-78-1
M. Wt: 212.67 g/mol
InChI Key: WUWXXNMIFWZJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)phenethyl acetate is an organochlorine compound featuring a phenethyl backbone (a benzene ring with a two-carbon ethyl chain) substituted with a chloromethyl (-CH₂Cl) group and an acetate ester (-OAc) at the terminal ethyl position. The chloromethyl group enhances reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions, which are critical in synthetic chemistry .

Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWXXNMIFWZJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383499
Record name 2-(chloromethyl)phenethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100126-78-1
Record name 2-(chloromethyl)phenethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)phenethyl acetate typically involves the esterification of 2-[2-(Chloromethyl)phenyl]ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)phenethyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 2-[2-(Hydroxymethyl)phenyl]ethyl acetate, 2-[2-(Aminomethyl)phenyl]ethyl acetate, etc.

    Oxidation: Products include 2-[2-(Chloromethyl)phenyl]acetic acid or 2-[2-(Chloromethyl)phenyl]acetaldehyde.

    Reduction: Products include 2-[2-(Chloromethyl)phenyl]ethanol.

Scientific Research Applications

2-(Chloromethyl)phenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenethyl acetate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of 2-(Chloromethyl)phenethyl acetate with structurally related esters and chlorinated aromatic compounds:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility Key Functional Groups
This compound* C₁₁H₁₁ClO₂ 210.66 ~250 (estimated) Low in water Chloromethyl, phenethyl, ester
Phenethyl acetate C₁₀H₁₂O₂ 164.20 232 Insoluble Phenethyl, ester
2-Chlorophenyl acetate C₈H₇ClO₂ 170.59 211 Slightly soluble Chlorophenyl, ester
Methyl 2-(2-chlorophenyl)acetate C₉H₉ClO₂ 184.62 128 Low solubility Chlorophenyl, methyl ester
2-(2-Chloroethoxy)ethyl acetate C₆H₁₁ClO₃ 166.60 198–202 Miscible in organics Chloroethoxy, ester

*Estimated data based on analogs; exact values require experimental validation.

Key Observations:
  • Reactivity: The chloromethyl group in this compound increases electrophilicity compared to non-chlorinated analogs like phenethyl acetate, making it reactive toward nucleophiles (e.g., in alkylation reactions) .
  • Stability : Chlorinated aromatic esters (e.g., 2-chlorophenyl acetate) exhibit greater thermal stability than aliphatic chlorinated esters (e.g., 2-(2-chloroethoxy)ethyl acetate) due to resonance stabilization of the aryl chloride .
a) Pharmaceutical and Agrochemical Intermediates
  • Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7): Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides. Its chlorophenyl group enhances binding to target enzymes .
  • Methyl(2E)-2-(chloromethyl)phenylacetate : A strobilurin derivative with applications in fungicides. The chloromethyl group improves bioavailability and environmental persistence .
b) Fragrance and Industrial Uses
  • Phenethyl acetate (CAS 103-45-7): Widely used in perfumery for its floral scent. Lacks chlorine, reducing toxicity concerns but limiting chemical versatility .
  • 2-(Chloroethoxy)ethyl acetate : Functions as a plasticizer and lubricant additive due to its polar chloroethoxy group, which improves miscibility in hydrophobic matrices .

Biological Activity

2-(Chloromethyl)phenethyl acetate (CAS No. 100126-78-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by its chloromethyl group attached to a phenethyl backbone, with an acetate functional group. Its molecular formula is C10H11ClO2C_{10}H_{11}ClO_2, and it exhibits a moderate polarity due to the presence of both hydrophobic (phenyl) and hydrophilic (acetate) components.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Cyclooxygenase Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. This suggests a potential anti-inflammatory effect.
  • Cell Signaling Modulation : It may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation.

Biological Activity Overview

Activity Type Description References
Anti-inflammatory Inhibition of COX enzymes leads to decreased prostaglandin production.
Anticancer Potential Related derivatives have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, HepG-2).
Enzyme Inhibition Potential to inhibit various enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant inhibition of COX-2, which is implicated in inflammatory responses. The IC50 values for COX-2 inhibition were reported at approximately 3.11 μM, indicating a potent anti-inflammatory activity .
  • Anticancer Activity : Research involving azacoumarin derivatives derived from related structures indicated notable cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. These findings suggest that further exploration of derivatives based on this compound could yield valuable insights for anticancer drug development .
  • Enzymatic Activity Studies : Enzymatic assays have shown that derivatives can act as effective inhibitors in various biochemical reactions, enhancing the understanding of their potential applications in medicinal chemistry .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely underexplored; however, it is expected to exhibit properties similar to other ester compounds:

  • Absorption : Likely well-absorbed due to its lipophilicity.
  • Distribution : Expected widespread distribution in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via renal pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.